

Selectivity profiling of BMS-502 against other kinase families

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Compound of Interest

Compound Name: BMS-502

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BMS-502: A Comparative Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed selectivity profile of **BMS-502**, a potent dual inhibitor of diacylglycerol kinase (DGK) isoforms α and ζ . The information presented herein is based on publicly available preclinical data and is intended to assist researchers in evaluating **BMS-502** for their specific applications.

Executive Summary

BMS-502 is a highly selective inhibitor of diacylglycerol kinase (DGK) isoforms α and ζ , with additional potent activity against the ι isoform. It demonstrates significantly lower inhibitory activity against other DGK isoforms, including β , γ , and κ , and no significant activity has been reported against the δ , η , ϵ , and θ isoforms.[1] This high degree of selectivity within the DGK family makes **BMS-502** a valuable tool for studying the specific roles of DGK α and DGK ζ in various signaling pathways, particularly in the context of T-cell activation and immuno-oncology. While a comprehensive kinome-wide scan against other kinase families is not publicly available, the existing data points to a highly targeted inhibitory profile.

Selectivity Profile of BMS-502 Against Diacylglycerol Kinase (DGK) Isoforms

The following table summarizes the inhibitory activity of **BMS-502** against a panel of DGK isoforms. The data clearly illustrates the high potency and selectivity of **BMS-502** for the α , ζ , and ι isoforms.

Kinase Target	IC50 (nM)	Reference
DGK α	4.6	[2][3]
DGK ζ	2.1	[2][3]
DGK ι	2.6	[4]
DGK β	1000	
DGK γ	680	
DGK κ	4600	

Functional Activity in Cellular Assays

BMS-502 has been shown to potentiate T-cell responses, consistent with the inhibition of DGK α and DGK ζ . The following table summarizes key functional data in cellular assays.

Assay	Cell Type	EC50 (nM)	Reference
IFN γ Production	Human Whole Blood	280	[2]
pERK Phosphorylation	Human Whole Blood	340	[2]
CD8+ T-cell Proliferation	Human Effector CD8+ T-cells	65	[2]
IFN γ Production (mCTC)	Mouse Cytotoxic T-cells	340	[3][5]

Experimental Protocols

Diacylglycerol Kinase (DGK) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **BMS-502** against various DGK isoforms.

Methodology: Biochemical assays are performed using purified recombinant human DGK isoforms. The kinase activity is typically measured by quantifying the amount of ADP produced from the phosphorylation of diacylglycerol (DAG) by ATP. A common method involves a coupled enzyme system where ADP is converted to a detectable signal (e.g., luminescence or fluorescence).

- **Reaction Setup:** The assay is performed in a multi-well plate format. Each well contains the respective DGK isoform, a DAG substrate (e.g., 1,2-dioleoyl-sn-glycerol), and ATP in a suitable buffer.
- **Compound Addition:** **BMS-502** is serially diluted and added to the reaction wells to achieve a range of concentrations. A DMSO control (vehicle) is included.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the enzymatic reaction to proceed.
- **Detection:** A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to stop the kinase reaction and measure the amount of ADP produced.
- **Data Analysis:** The signal from each well is measured using a plate reader. The percentage of inhibition is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

T-cell Proliferation Assay

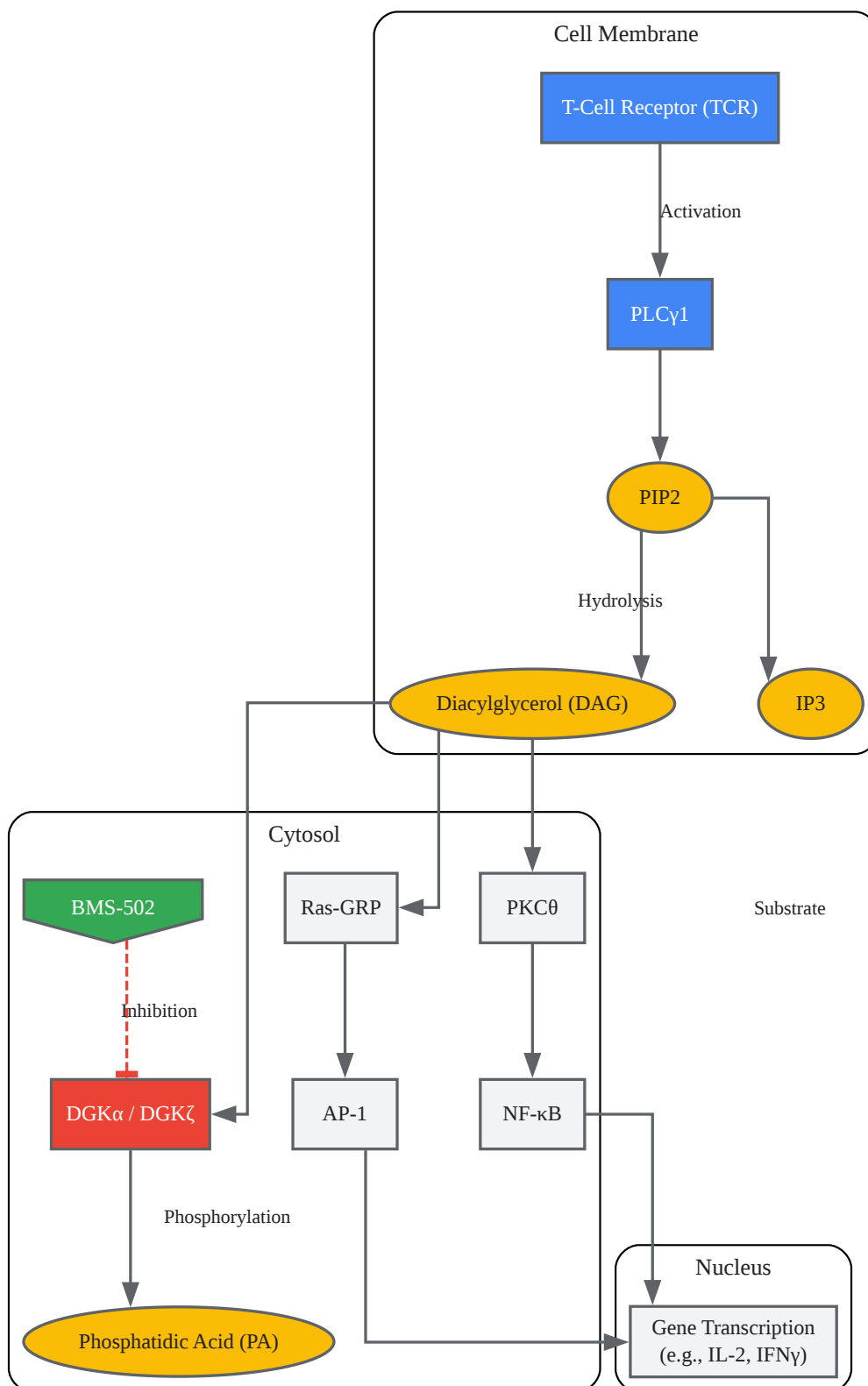
Objective: To assess the effect of **BMS-502** on the proliferation of T-cells.

Methodology: This assay measures the ability of T-cells to proliferate in response to stimulation, and how this is modulated by **BMS-502**.

- **Cell Preparation:** Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD8+ T-cells are further purified.
- **Cell Seeding:** The purified T-cells are seeded in a multi-well plate.
- **Stimulation:** T-cells are stimulated to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic T-cell receptor (TCR) activation.
- **Compound Treatment:** **BMS-502** is added to the wells at various concentrations.
- **Incubation:** The cells are incubated for a period of 3 to 5 days to allow for proliferation.
- **Proliferation Measurement:** Cell proliferation is quantified using various methods, such as the incorporation of a labeled nucleotide (e.g., BrdU or ^3H -thymidine) or a dye dilution assay (e.g., CFSE). A common method is the use of a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** The proliferation in the presence of **BMS-502** is compared to the vehicle control to determine the EC50 value.

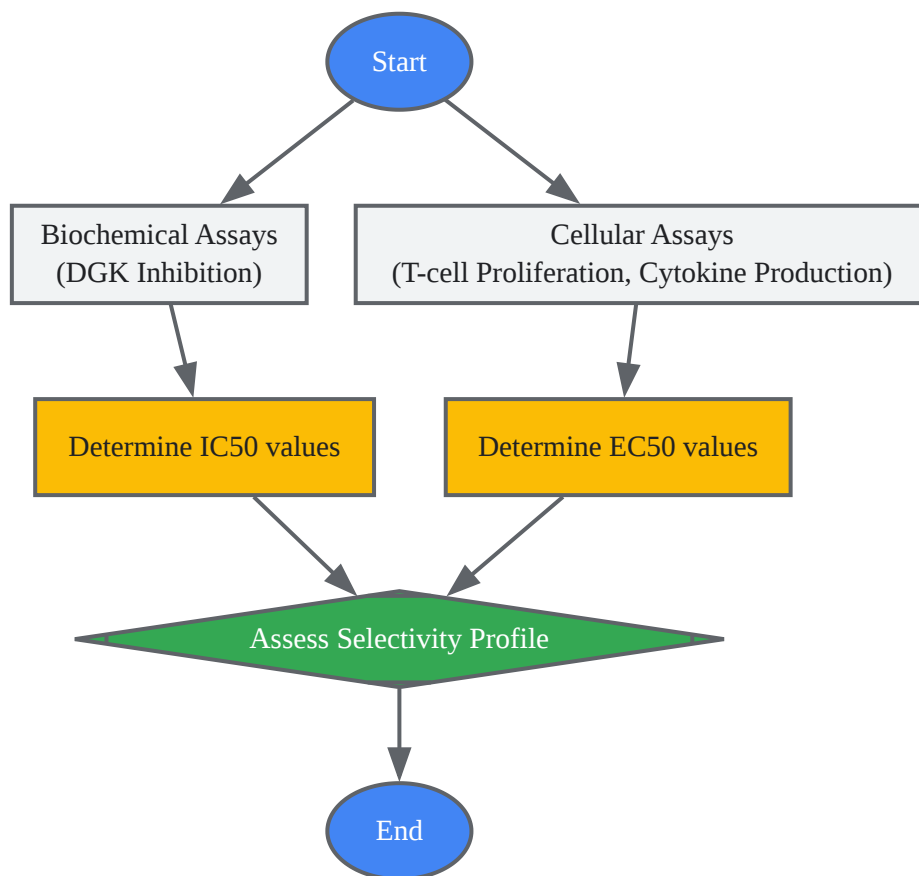
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **BMS-502** and a typical experimental workflow for its characterization.



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Caption: T-Cell Receptor (TCR) signaling pathway and the inhibitory action of **BMS-502** on DGK α/ζ .



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Caption: Experimental workflow for characterizing the selectivity and functional activity of **BMS-502**.

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